molecular formula C14H18N2OS B2933356 3-Methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)methyl)isoxazole CAS No. 2034417-64-4

3-Methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)methyl)isoxazole

Cat. No.: B2933356
CAS No.: 2034417-64-4
M. Wt: 262.37
InChI Key: MTCORGSCWRJFDG-UHFFFAOYSA-N
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Description

3-Methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)methyl)isoxazole (CAS 2034417-64-4) is a synthetic small molecule with a molecular formula of C 14 H 18 N 2 OS and a molecular weight of 262.37 g/mol . This compound features a unique hybrid structure that incorporates two privileged pharmacophores in medicinal chemistry: an isoxazole ring and a thiophene ring, linked via a piperidine methyl bridge. This specific architecture makes it a valuable chemical tool for probing new biological pathways and screening for therapeutic potential. The isoxazole ring is a well-known scaffold in drug discovery, present in several marketed drugs, and is associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . Concurrently, the thiophene ring is another significant heterocycle that enhances molecular lipophilicity and metabolic stability, contributing to improved bioavailability . Recent, cutting-edge research has highlighted the promise of molecular hybrids combining the 5-(thiophen-2-yl)isoxazole structure with specific substituents, showing potent and selective cytotoxicity against human breast cancer cell lines, such as MCF-7, by inhibiting the estrogen receptor alpha (ERα) . Furthermore, structural analogues featuring a piperidine-linked isoxazole have been investigated as potent and selective antagonists for neurotransmitter receptors, indicating potential applications in neuroscience research . Researchers can utilize this compound as a key intermediate in medicinal chemistry campaigns, a building block for the synthesis of more complex molecules, or as a reference standard in biological screening assays to explore new oncological and neurological targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-methyl-5-[(4-thiophen-2-ylpiperidin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-11-9-13(17-15-11)10-16-6-4-12(5-7-16)14-3-2-8-18-14/h2-3,8-9,12H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCORGSCWRJFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)methyl)isoxazole typically involves multiple steps, starting with the construction of the thiophene ring, followed by the formation of the piperidine and isoxazole rings. Common synthetic routes include:

  • Thiophene Synthesis: Thiophene derivatives can be synthesized through the Gewald reaction, which involves the condensation of ketones with elemental sulfur and malononitrile.

  • Piperidine Formation: Piperidine rings can be constructed using reductive amination of appropriate ketones or aldehydes with ammonia or primary amines.

  • Isoxazole Ring Formation: The isoxazole ring can be formed through cyclization reactions involving hydroxylamine and suitable precursors.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)methyl)isoxazole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: Nucleophiles such as amines, alcohols, or halides, and leaving groups such as tosylates or mesylates.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced derivatives such as alcohols or amines.

  • Substitution: Formation of substituted isoxazoles or piperidines.

Scientific Research Applications

3-Methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)methyl)isoxazole has shown promise in various scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has potential biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

  • Medicine: The compound's unique structure and biological activities suggest its potential use in the development of new therapeutic agents.

  • Industry: It can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-Methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)methyl)isoxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)methyl)isoxazole with related heterocyclic compounds, focusing on structural features, synthetic routes, and hypothesized biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Hypothesized Activity Reference
This compound Isoxazole Methyl, 4-(thiophen-2-yl)piperidinylmethyl CNS modulation, enzyme inhibition N/A
Compound 4 (from ) Thiazole 4-Chlorophenyl, fluorophenyl-pyrazole Antimicrobial, anti-inflammatory
Compound 5 (from ) Thiazole 4-Fluorophenyl, fluorophenyl-pyrazole Antimicrobial, anti-inflammatory

Key Observations:

Core Heterocycle Differences: The target compound’s isoxazole core (vs. Isoxazole’s oxygen atom may enhance polarity and metabolic stability compared to thiazole’s sulfur atom, which could improve bioavailability .

Thiophene’s lower electronegativity compared to halophenyl groups may reduce steric hindrance, favoring receptor binding . This contrasts with the rigid pyrazole-triazole systems in Compounds 4 and 5, which may limit binding versatility .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step reactions, including piperidine functionalization and isoxazole ring formation. In contrast, Compounds 4 and 5 were synthesized via thiazole ring closure followed by crystallographic purification, achieving high yields (85–92%) .

Biological Activity Hypotheses: While Compounds 4 and 5 demonstrated antimicrobial activity in preliminary assays (MIC values: 2–8 µg/mL against S.

Biological Activity

3-Methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)methyl)isoxazole is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H16N2OS\text{C}_{13}\text{H}_{16}\text{N}_2\text{OS}

This molecular structure includes a piperidine ring and a thiophene moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Organism Minimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
S. aureus16 µg/mL
Candida albicans32 µg/mL

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In DPPH and hydroxyl radical scavenging assays, it exhibited significant scavenging activity, indicating its potential as a therapeutic agent against oxidative stress-related disorders .

Anti-inflammatory Effects

In vitro studies have shown that isoxazole derivatives can modulate inflammatory responses. For example, they inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines . This suggests a potential application in treating inflammatory diseases.

Enzyme Inhibition

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in disease pathways. For instance, some isoxazole derivatives have been reported to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in both human cells and pathogens like Plasmodium falciparum .

Molecular Docking Studies

Computational studies using molecular docking simulations have provided insights into the binding interactions of this compound with various biological targets. The results indicate that the compound can effectively bind to active sites of target proteins, enhancing its therapeutic potential .

Study 1: Antimicrobial Efficacy

A study conducted on a series of isoxazole derivatives revealed that modifications in the thiophene and piperidine components significantly affected their antimicrobial activity. The most effective derivative demonstrated an MIC lower than that of standard antibiotics, suggesting its potential as an alternative treatment option .

Study 2: Anti-inflammatory Properties

In another investigation, the anti-inflammatory effects of isoxazole derivatives were assessed in a murine model of acute inflammation. The results indicated a marked reduction in edema and inflammatory cytokine levels upon treatment with the compound, supporting its use in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)methyl)isoxazole and its analogs?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the piperidine-thiophene moiety via Suzuki coupling or nucleophilic substitution, as seen in similar compounds (e.g., 4-(thiophen-2-yl)piperidine derivatives) .
  • Step 2 : Alkylation or Mannich reactions to introduce the isoxazole-methyl group. For example, describes alkylation using propargyloxy intermediates under basic conditions (K₂CO₃, DMF) .
  • Step 3 : Purification via column chromatography and validation using NMR (¹H/¹³C) and mass spectrometry .

Q. How are structural and purity characteristics of this compound validated?

  • Methodological Answer : A combination of techniques is used:

  • Spectroscopy : ¹H NMR (e.g., δ 8.13 ppm for thiophene protons in ), ¹³C NMR, and IR (e.g., C=O stretches at ~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M]+ at m/z 364 in ) .
  • Elemental Analysis : Comparison of calculated vs. experimental C, H, N, S percentages to verify purity (e.g., ±0.3% tolerance) .

Q. What in vitro assays are used for preliminary biological screening?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi, with MIC values reported (e.g., used this for pyrazole/isoxazole derivatives) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer, as in ) .

Advanced Research Questions

Q. How does the trifluoromethyl (–CF₃) group influence anti-cancer activity in isoxazole derivatives?

  • Methodological Answer :

  • Case Study : compared 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (IC₅₀ = 19.72 μM) with its CF₃-substituted analog (IC₅₀ = 2.63 μM). The 8-fold increase in potency highlights the role of –CF₃ in enhancing lipophilicity and target binding .
  • Experimental Design : Synthesize analogs with –CF₃ at varying positions and test in dose-response assays. Use molecular docking to assess interactions (e.g., with kinases or receptors) .

Q. How can molecular docking guide the optimization of isoxazole-based compounds?

  • Methodological Answer :

  • Protocol : Dock the compound into target proteins (e.g., GLP-1 receptor in or α-glucosidase in ) using software like AutoDock Vina.
  • Analysis : Compare binding poses and scores with active reference compounds (e.g., showed 9c binding similarly to acarbose) . Adjust substituents (e.g., thiophene orientation) to improve hydrogen bonding or hydrophobic contacts .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Case Example : If Compound A shows high activity in one study but low in another:

Replicate Assays : Use standardized protocols (e.g., same cell lines, serum concentrations).

Control Variables : Test under identical conditions (e.g., pH, temperature, solvent).

Meta-Analysis : Compare structural features (e.g., attributed activity differences to –CF₃ vs. non-CF₃ analogs) .

Q. What strategies improve metabolic stability of isoxazole derivatives?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask labile groups (e.g., esterify hydroxyl moieties) as seen in ’s carboxylate derivatives .
  • In Vitro Stability Assays : Incubate with liver microsomes and monitor degradation via LC-MS .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Scaffold Diversification : Synthesize analogs with variations in:
  • Piperidine Substituents : Replace thiophene with furan or phenyl (e.g., ’s thiazole-carbaldehyde derivatives) .
  • Isoxazole Modifications : Introduce methyl, trifluoromethyl, or aryl groups at position 3 or 5 .
  • Biological Testing : Rank analogs by potency (IC₅₀) and selectivity (e.g., cancer vs. normal cells) .

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